3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The trifluoromethyl group, in particular, imparts distinct characteristics to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Vapor-phase reactions using fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) can be employed to introduce the trifluoromethyl group into the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-(trifluoromethyl)pyridine-4-acetonitrile.
Reduction: Formation of 3-hydroxy-2-(trifluoromethyl)pyridine-4-ethylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
3-(Trifluoromethyl)-2-pyridone: Contains a trifluoromethyl group and a pyridone ring, showing comparable reactivity.
Uniqueness
3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[3-hydroxy-2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-6(14)5(1-3-12)2-4-13-7/h2,4,14H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHKLHXXEPUSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CC#N)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.